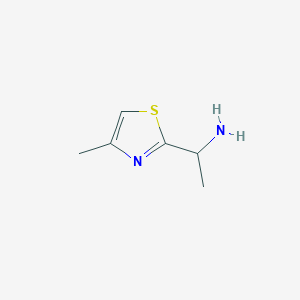

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Description

Significance of Thiazole-Containing Scaffolds in Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) ring is a cornerstone in the design and discovery of new drugs. nih.govscispace.com Its unique structural and electronic properties contribute to its versatility as a pharmacophore. The presence of sulfur and nitrogen atoms allows for a range of intermolecular interactions, including hydrogen bonding, and its aromatic nature contributes to molecular stability and binding capabilities. nih.gov Thiazole and its derivatives have been reported to exhibit a wide spectrum of biological activities, making them attractive targets for medicinal chemists. scispace.comscholarsresearchlibrary.com

The significance of the thiazole scaffold is underscored by its presence in numerous clinically approved drugs across various therapeutic areas. scispace.com For instance, the thiazole ring is a key component of the antibiotic Penicillin, the anti-HIV drug Ritonavir, and the anti-inflammatory agent Meloxicam. scispace.comresearchgate.net This diverse range of applications highlights the ability of the thiazole nucleus to be tailored to interact with different biological targets. scholarsresearchlibrary.com

Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Area |

|---|---|

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral (Anti-HIV) |

| Abafungin | Antifungal |

| Tiazofurin | Anticancer |

| Nizatidine | Antiulcer (H2 receptor antagonist) |

| Meloxicam | Anti-inflammatory (NSAID) |

| Dasatinib | Anticancer (Kinase inhibitor) |

This table provides a selection of drugs containing the thiazole scaffold to illustrate the breadth of its therapeutic relevance.

The research into thiazole derivatives is vibrant, with ongoing efforts to synthesize and evaluate new compounds for a variety of diseases. The structural modifications of the thiazole ring at its various positions allow for the fine-tuning of pharmacological properties, leading to the development of more potent and selective therapeutic agents. scispace.com

Overview of Thiazole-Ethanamine Derivatives in Contemporary Chemical and Pharmaceutical Research

While specific research on 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is scarce, the broader class of thiazole-ethanamine derivatives has been a subject of investigation in medicinal chemistry. The ethanamine side chain introduces a basic amino group, which can be crucial for interactions with biological targets such as enzymes and receptors. The 2-aminothiazole (B372263) moiety, in particular, is considered a privileged structure in drug discovery and is present in a number of approved drugs. researchgate.netnih.govmdpi.com

Research on 2-aminothiazole derivatives has revealed a wide array of pharmacological activities, including:

Anticancer Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against various cancer cell lines. nih.govbohrium.com

Antimicrobial Activity: The 2-aminothiazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.net

Anti-inflammatory Activity: Derivatives of 2-aminothiazole have been investigated for their anti-inflammatory effects. researchgate.net

Neuroprotective Activity: Some 2-aminothiazole analogs have been reported as potential neuroprotective agents for the treatment of neurological diseases. researchgate.net

The methyl group at the 4-position of the thiazole ring in this compound can also influence its biological activity. The substitution pattern on the thiazole ring is a key determinant of the compound's pharmacological profile.

Table 2: Biological Activities of Selected 2-Aminothiazole Derivatives

| Derivative Structure | Biological Activity |

|---|---|

| 2-Amino-4-phenylthiazole analogs | Antitumor activity against various cancer cell lines. nih.gov |

| N-Acyl-2-aminothiazoles | Potent and selective CDK2/cycE inhibitors with antitumor activity. |

| 2-Amino-4-(2-pyridyl) thiazole derivatives | Antimycobacterial and antiplasmodial activity. nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Promising antimicrobial and anticancer activity. nih.gov |

This table showcases the diverse biological activities of various derivatives of 2-aminothiazole, providing context for the potential of related compounds.

Historical Development and Therapeutic Relevance of Thiazole Synthesis and Functionalization

The chemistry of thiazoles has a rich history, with the development of synthetic methods playing a crucial role in the exploration of their therapeutic potential. The pioneering work of Hantzsch in the late 19th century provided one of the most versatile and widely used methods for thiazole synthesis. The Hantzsch thiazole synthesis typically involves the condensation of an α-haloketone with a thioamide. mdpi.com This method has been instrumental in the preparation of a vast number of thiazole derivatives for biological evaluation.

Following the foundational work of Hantzsch, numerous other synthetic routes to thiazoles have been developed and refined. These methods offer different pathways to access diverse substitution patterns on the thiazole ring, thereby expanding the chemical space for drug discovery. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide.

The ability to functionalize the thiazole ring at its various positions (C2, C4, and C5) is critical for optimizing the pharmacological properties of thiazole-based compounds. researchgate.net Different substituents can be introduced to modulate factors such as potency, selectivity, and pharmacokinetic properties. The development of new and efficient methods for the synthesis and functionalization of thiazoles continues to be an active area of research, driven by the enduring therapeutic relevance of this heterocyclic scaffold. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4-3-9-6(8-4)5(2)7/h3,5H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXQYSQZXMGRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538328-18-6 | |

| Record name | 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Methyl 1,3 Thiazol 2 Yl Ethanamine and Its Analogues

Strategic Approaches for Thiazole (B1198619) Ring Formation

The construction of the substituted thiazole nucleus is the foundational step in the synthesis of the target compound. Modern organic synthesis has moved beyond classical methods to embrace more efficient, sustainable, and versatile strategies.

Modern Variants of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction involving the condensation of an α-haloketone with a thioamide. For the synthesis of precursors to 1-(4-methyl-1,3-thiazol-2-yl)ethanamine, such as 2-amino-4-methylthiazole, the reaction typically involves chloroacetone (B47974) and thiourea (B124793). orgsyn.org While fundamentally robust, modern iterations of this reaction have introduced significant improvements in efficiency, reaction time, and environmental impact. researchgate.net

Innovations in the Hantzsch synthesis include:

Microwave-Assisted Synthesis: The application of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves product yields. nih.govjusst.org

Solvent-Free and Catalyst-Free Conditions: Green chemistry principles have driven the development of solvent-free protocols. organic-chemistry.orgthieme-connect.comthieme-connect.com In some cases, heating an α-haloketone to its melting point and adding the thioamide component initiates a rapid, often exothermic reaction that proceeds to completion in seconds without any catalyst. organic-chemistry.orgthieme-connect.com

One-Pot, Multi-Component Reactions: To enhance operational simplicity, one-pot procedures have been developed where the α-haloketone, thioamide source (e.g., thiosemicarbazide), and other components are combined in a single step to yield highly substituted thiazoles. tandfonline.comacgpubs.orgtandfonline.com

| Parameter | Classical Method | Modern Variants |

|---|---|---|

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Grinding, Ultrasonication researchgate.netnih.govacgpubs.org |

| Solvent | Ethanol (B145695), Water orgsyn.org | Solvent-free, Water, Ionic Liquids organic-chemistry.orgthieme-connect.com |

| Catalyst | Often none required, but can be acid/base promoted | Often catalyst-free; sometimes uses solid supports or phase-transfer catalysts organic-chemistry.orgtandfonline.com |

| Reaction Time | Hours orgsyn.org | Seconds to Minutes nih.govthieme-connect.com |

| Workup | Extraction, Distillation, Crystallization | Simple filtration, washing with water/ether thieme-connect.comtandfonline.comtandfonline.com |

Cyclization Reactions Utilizing Novel Precursors for Substituted Thiazoles

Beyond the Hantzsch reaction, a variety of innovative cyclization strategies have been developed to access the thiazole core, often providing access to substitution patterns that are difficult to achieve otherwise.

Copper-Catalyzed Condensations: One advanced method involves a copper-catalyzed [3+1+1] condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). organic-chemistry.org This redox-neutral approach avoids the use of environmentally harmful halogenating agents common in Hantzsch-type syntheses and shows good functional group tolerance. organic-chemistry.org Another copper-catalyzed strategy is the coupling of oxime acetates with isothiocyanates, where the N-O bond of the oxime acts as an internal oxidant. organic-chemistry.orgresearchgate.net

Electrochemical Synthesis: A green and sustainable method for thiazole synthesis is the electrochemical oxidative cyclization of enaminones with thioamides or thioureas. rsc.orgorganic-chemistry.orgacs.orgrsc.org These reactions proceed under metal- and oxidant-free conditions, relying on an electric current to drive the cascade C-H thiolation and C-N amination steps that form the ring. rsc.orgrsc.org

Gold-Catalyzed One-Pot Synthesis: Cationic phosphine (B1218219) gold(I) complexes can catalyze the oxidation of terminal alkynes to form an intermediate that reacts in situ with various thioamides. This one-pot process efficiently yields 2,4-disubstituted thiazoles at room temperature. scispace.com

| Method | Key Precursors | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Copper-Catalyzed [3+1+1] Condensation | Oximes, Anhydrides, KSCN | CuI, Toluene | Redox-neutral, avoids halogenated reagents. organic-chemistry.org |

| Electrochemical Annulation | Enaminones, Thioamides/Thioureas | Graphite/Platinum electrodes, H₂SO₄ or HCl | Metal-free, oxidant-free, sustainable. organic-chemistry.orgrsc.org |

| Gold-Catalyzed One-Pot Synthesis | Terminal Alkynes, Thioamides | Au(I)-phosphine complex | Mild (room temperature), high efficiency. scispace.com |

| Brønsted Acid-Promoted Annulation | Benzylamines, Acetophenones, Sulfur | Brønsted acid (e.g., TsOH) | Metal-free, forms multiple C-S bonds in one pot. researchgate.net |

Regioselective Introduction of the Ethanamine Side Chain at Position 2 of the Thiazole Ring

Once the 4-methyl-1,3-thiazole scaffold is constructed, the next critical phase is the introduction of the 1-aminoethyl side chain specifically at the C-2 position. This is typically a two-stage process involving an initial C-C bond formation to install a two-carbon electrophilic handle, followed by its conversion to the target amine.

Reaction Pathways for C-2 Functionalization of 4-Methyl-1,3-thiazoles

The proton at the C-2 position of the thiazole ring is the most acidic, facilitating its removal by a strong base to generate a C-2 carbanion. This nucleophile can then react with a suitable electrophile to introduce the side chain precursor. A common and effective strategy is to synthesize 2-acetyl-4-methylthiazole (B1599968) as a key intermediate.

A representative pathway involves:

Diazotization and Bromination: Starting from 2-amino-4-methylthiazole, a Sandmeyer-type reaction can be used to replace the amino group with a bromine atom, yielding 2-bromo-4-methylthiazole (B1268296).

Metal-Halogen Exchange and Acylation: The 2-bromo-4-methylthiazole undergoes a metal-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C). This generates a highly reactive 2-lithio-4-methylthiazole intermediate.

Reaction with an Acetylating Agent: The lithiated thiazole is then quenched with an acetylating agent like ethyl acetate (B1210297) or N,N-dimethylacetamide to form 2-acetyl-4-methylthiazole with high regioselectivity and yield. google.com

Advanced Amination and Reduction Techniques for Ethanamine Moiety Formation

The conversion of the 2-acetyl-4-methylthiazole intermediate into the final this compound is most commonly achieved via reductive amination. This process transforms a ketone into a primary amine in a single synthetic operation.

Key methodologies include:

Direct Reductive Amination: This involves reacting the ketone with an ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) acetate, ammonium formate) to form an intermediate imine, which is reduced in situ to the amine. A variety of reducing agents can be employed, each with specific advantages. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that reduces imines much faster than ketones, allowing the one-pot reaction to proceed efficiently.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A similarly mild and effective reagent that is often preferred over NaBH₃CN to avoid the use of cyanide salts.

Catalytic Hydrogenation: Using hydrogen gas (H₂) or a transfer hydrogenation source (like ammonium formate) with a metal catalyst (e.g., Pd/C, Raney Nickel, Co particles) is a powerful and clean method. organic-chemistry.orgorganic-chemistry.org

Oxime Formation and Reduction: An alternative two-step route involves first converting the ketone to an oxime with hydroxylamine (B1172632) (NH₂OH), followed by reduction of the oxime to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄), zinc in acetic acid, or catalytic hydrogenation.

| Reagent System | Ammonia Source | Key Features |

|---|---|---|

| NaBH₃CN / Ti(Oi-Pr)₄ | Ammonia | Mild conditions, good for hindered ketones. researchgate.net |

| NaBH(OAc)₃ | Ammonium Acetate | Non-toxic alternative to cyanoborohydride, widely used. |

| H₂ / Catalyst (e.g., Co, Pd/C) | Aqueous Ammonia | Green method using H₂ as reductant, high selectivity. organic-chemistry.org |

| Leuckart-Wallach Reaction | Ammonium Formate / Formamide | Classic method, requires high temperatures. |

| Ir-based Transfer Hydrogenation | Ammonium Formate | Effective for direct conversion of ketones to primary amines. organic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound

The target compound possesses a stereocenter, and the synthesis of single enantiomers is often crucial for pharmaceutical applications. rsc.org Several advanced strategies can be employed to produce enantiopure this compound.

Asymmetric Reductive Amination (ARA): This is the most direct approach, converting the prochiral ketone (2-acetyl-4-methylthiazole) directly into a chiral primary amine. This is achieved by using a chiral catalyst that directs the approach of the reducing agent to the imine intermediate. Metal complexes of ruthenium, iridium, and rhodium with chiral phosphine ligands (e.g., BINAP) have proven effective for the ARA of various ketones with ammonia or ammonium salts, affording chiral primary amines with high enantioselectivity (ee). researchgate.netdntb.gov.ua

Enzymatic and Biomimetic Approaches: Biocatalysis offers a highly selective and environmentally friendly route.

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from ketones with near-perfect enantioselectivity.

Monoamine Oxidases (MAOs): In a deracemization process, an MAO can selectively oxidize one enantiomer of a racemic amine to the imine, which is then reduced back to the racemate by a non-selective reducing agent. Over time, the enzyme's preferred enantiomer is consumed while the other accumulates in high enantiopurity. nih.gov

Biomimetic Transamination: Synthetic catalysts that mimic the function of pyridoxal-5'-phosphate-dependent enzymes can be used. For instance, a chiral pyridoxamine (B1203002) can catalyze the asymmetric transamination of ketones to produce optically active primary amines with excellent enantiomeric excesses. organic-chemistry.orgorganic-chemistry.org

Chiral Resolution: This classical method involves separating the enantiomers of the final racemic amine. The racemate is treated with a chiral resolving agent, such as an enantiopure acid (e.g., tartaric acid or dibenzoyltartaric acid), to form a pair of diastereomeric salts. wikipedia.org These salts typically have different solubilities, allowing one diastereomer to be separated by fractional crystallization. The salt is then treated with a base to liberate the desired enantiomerically pure amine. wikipedia.org While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Application of Asymmetric Catalysis in Enantioselective Synthesis

Asymmetric catalysis provides a direct and atom-economical route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, a primary strategy involves the asymmetric reduction of a corresponding ketimine precursor, 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-imine.

Detailed research in the broader field of amine synthesis has established transition-metal-catalyzed asymmetric hydrogenation as a powerful tool. Chiral catalysts based on rhodium, ruthenium, and iridium, complexed with chiral phosphine ligands (e.g., BINAP, DuPhos), are effective for the reduction of C=N bonds. While specific applications to the this compound precursor are not extensively documented in dedicated studies, the principles are directly transferable. The reaction would involve the preparation of the N-protected imine from 2-acetyl-4-methylthiazole, followed by hydrogenation under a chiral catalyst system. The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantiomeric excess (ee).

Another promising approach is organocatalysis, where small chiral organic molecules catalyze the enantioselective transformation. Chiral phosphoric acids, for instance, have emerged as highly effective catalysts for the asymmetric reduction of imines via transfer hydrogenation, often using Hantzsch esters as the hydrogen source. This metal-free approach offers advantages in terms of reduced toxicity and environmental impact.

| Catalytic Approach | Catalyst Type | Precursor | Key Advantages |

| Asymmetric Hydrogenation | Transition Metal (Rh, Ru, Ir) + Chiral Ligand | N-protected 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-imine | High efficiency, atom economy, well-established for various imines. |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (Organocatalyst) | 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-imine | Metal-free, mild conditions, avoids high-pressure H2 gas. |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This is a robust and reliable method for asymmetric synthesis. wikipedia.org

For the synthesis of chiral amines like this compound, a common strategy involves the diastereoselective addition of a nucleophile to an imine derived from a chiral amine, such as (R)- or (S)-1-phenylethylamine. sci-hub.se Alternatively, a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary, tert-butanesulfinamide) can be condensed with the ketone precursor (2-acetyl-4-methylthiazole) to form a chiral N-sulfinyl imine. The subsequent addition of a Grignard or organolithium reagent to the C=N bond is highly diastereoselective, controlled by the bulky tert-butyl group. The auxiliary can then be cleaved under mild acidic conditions to afford the free chiral amine with high enantiopurity.

Another relevant strategy involves building the chiral center before the thiazole ring is formed. The Holzapfel-Meyers-Nicolaou modification of the Hantzsch thiazole synthesis uses chiral thioamides derived from amino acids. researchgate.net For instance, a thioamide derived from a chiral amino acid like alanine (B10760859) could be reacted with an α-haloketone. This places the chiral center adjacent to the thiazole ring during its formation, although this specific approach would yield an amino acid derivative rather than the target ethanamine directly.

| Auxiliary Type | Precursor | Key Transformation | Removal Condition |

| Chiral Sulfinamide | 2-Acetyl-4-methylthiazole | Diastereoselective reduction of N-sulfinyl imine | Mild acid (e.g., HCl) |

| 1-Phenylethylamine | Imine of 2-acetyl-4-methylthiazole | Diastereoselective nucleophilic addition | Hydrogenolysis |

Biocatalytic and Enzymatic Transformations for Chiral Resolution

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. For chiral amines, the most common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively transforms one enantiomer, allowing the other to be isolated. mdpi.com

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the resolution of racemic amines via enantioselective N-acylation. In a typical process, racemic this compound is treated with an acyl donor (e.g., ethyl acetate) in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), producing the corresponding amide. The unreacted (S)-enantiomer of the amine and the newly formed (R)-amide can then be separated. This method is highly effective for a wide range of primary amines. organic-chemistry.org

Oxidase-Catalyzed Kinetic Resolution: Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of amines to imines. Chiral resolution can be achieved as these enzymes often exhibit high enantioselectivity. nih.gov For example, variants of MAO from Aspergillus niger (MAO-N) have been successfully used in the kinetic resolution of complex heterocyclic amines. nih.govresearchgate.net One enantiomer of the racemic amine is selectively oxidized to the corresponding imine, which can then be removed or reduced back to the racemate in a dynamic kinetic resolution (DKR) process, theoretically allowing for a 100% yield of a single enantiomer. organic-chemistry.org

| Enzyme Class | Transformation | Substrate | Outcome |

| Lipase (e.g., CALB) | Enantioselective N-acylation | Racemic this compound | Separation of unreacted amine enantiomer from acylated enantiomer. nih.gov |

| Monoamine Oxidase (MAO) | Enantioselective oxidation | Racemic this compound | Separation of unreacted amine enantiomer from the imine product. researchgate.net |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is the foundational method for constructing the 4-methyl-1,3-thiazole core of the target molecule. researchgate.net Optimizing the parameters of this and subsequent reaction steps is critical for maximizing yield and purity.

Solvent and Catalyst: Traditional synthesis often uses alcohols like ethanol as the solvent. However, research into green alternatives has shown that solvents like polyethylene (B3416737) glycol (PEG) can enhance reaction rates and yields. bepls.comrsc.org For the synthesis of aminothiazoles, catalyst choice is also crucial. While the reaction can proceed without a catalyst, bases like triethylamine (B128534) or reusable catalysts such as silica-supported tungstosilisic acid can improve efficiency. bepls.com

Temperature and Heating Method: Reaction temperature significantly impacts reaction time and yield. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Hantzsch reaction, often reducing reaction times from hours to minutes and improving yields compared to conventional heating. nih.govresearchgate.net For example, reactions of 2-chloro-ethanones with thioureas that required 8 hours under reflux conditions were completed in minutes with microwave irradiation, with yields increasing significantly. nih.gov

Reactant Stoichiometry and Purity: Precise control over the stoichiometry of the reactants (e.g., 2-chloro-1-(4-methylthiazol-2-yl)ethanone and the amine source) is essential to minimize side products. The purity of starting materials, particularly the α-haloketone which can be unstable, directly affects the outcome of the reaction.

| Parameter | Conventional Method | Optimized Method | Benefit of Optimization |

| Heating | Reflux (hours) | Microwave Irradiation (minutes) | Drastically reduced reaction time, often higher yield. nih.gov |

| Solvent | Ethanol, DMF | PEG-400, Water, Solvent-free | Greener process, potentially improved yields. bepls.com |

| Catalyst | None or simple base | Reusable solid acid/base catalyst | Easier purification, catalyst recycling, environmentally friendly. bepls.com |

Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also adhere to the principles of green and sustainable chemistry. nih.gov

One-Pot and Multicomponent Reactions: To improve process efficiency and reduce waste, one-pot syntheses of aminothiazole derivatives are highly desirable. nih.gov For instance, a one-pot, three-component reaction between a ketone, a halogenating agent (like N-bromosuccinimide), and thiourea in a green solvent like PEG-400 avoids the isolation of the intermediate α-haloketone, streamlining the process. bepls.com Recently, novel magnetically recoverable nanocatalysts have been developed to facilitate one-pot syntheses, allowing for easy separation and reuse of the catalyst. nih.govrsc.org

Solvent-Free and Aqueous Media Reactions: Conducting reactions without a solvent or in water are cornerstone principles of green chemistry. Solvent-free Hantzsch condensations have been achieved by simply heating the reactants together, leading to rapid reactions and easy workup. organic-chemistry.org Similarly, using water as a solvent for the synthesis of 2-(alkylsulfanyl)thiazoles has proven to be a simple and high-yielding green procedure. bepls.com

Alternative Energy Sources: Beyond microwave irradiation, ultrasonic irradiation has also been employed to promote the synthesis of thiazole derivatives. bepls.comnih.gov These methods provide energy more efficiently than conventional heating, often leading to shorter reaction times and higher yields under milder conditions. The use of biocatalysts, such as modified chitosan, under ultrasound irradiation represents a synergistic combination of green chemistry principles. nih.gov

Chemical Transformations and Derivatization Strategies of 1 4 Methyl 1,3 Thiazol 2 Yl Ethanamine

Strategic Modifications of the Ethanamine Moiety

The primary amine group on the ethanamine side chain is a versatile functional handle for a variety of chemical reactions. Its nucleophilicity allows for straightforward derivatization through reactions such as acylation, amidation, Schiff base formation, and alkylation, providing a direct route to novel compounds.

N-Acylation and Amidation Reactions for Prodrug Design

N-acylation is a fundamental transformation that converts the primary amine of 1-(4-methyl-1,3-thiazol-2-yl)ethanamine into an amide. This reaction is commonly employed in prodrug design to improve a parent drug's pharmacokinetic profile. By masking the polar amine group with an acyl chain, it is possible to increase lipophilicity, which can enhance membrane permeability and oral absorption. The resulting amide bond is designed to be stable during absorption but susceptible to in vivo hydrolysis by amidase enzymes, releasing the active parent amine.

The reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. nih.gov The choice of the acyl group can be varied to fine-tune the physicochemical properties of the resulting prodrug.

| Acylating Agent | Base | Resulting Amide Derivative | Potential Prodrug Application |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | N-(1-(4-methylthiazol-2-yl)ethyl)acetamide | Increase lipophilicity for improved CNS penetration |

| Benzoic Anhydride | Pyridine | N-(1-(4-methylthiazol-2-yl)ethyl)benzamide | Modify solubility and metabolic stability |

| Succinic Anhydride | None (or catalytic base) | 4-((1-(4-methylthiazol-2-yl)ethyl)amino)-4-oxobutanoic acid | Introduce a carboxylic acid handle for water-soluble salt formation |

| Boc Anhydride (Di-tert-butyl dicarbonate) | Triethylamine | tert-butyl (1-(4-methylthiazol-2-yl)ethyl)carbamate | Protecting group for further synthesis; controlled release |

Formation of Schiff Bases and Related Imines for Ligand Development

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scirp.orgchemrevlett.com This reaction is typically catalyzed by a small amount of acid and involves the removal of water, often using a Dean-Stark apparatus or dehydrating agents. chemrevlett.com

The resulting Schiff base ligands are of significant interest in coordination chemistry. nih.gov The imine nitrogen and the thiazole (B1198619) ring's nitrogen and sulfur atoms can act as donor sites, allowing these molecules to function as polydentate ligands that form stable complexes with various transition metal ions. scirp.orgnih.gov The electronic and steric properties of the Schiff base can be systematically altered by changing the carbonyl component, which in turn influences the coordination geometry and reactivity of the resulting metal complexes. researchgate.net

| Carbonyl Compound | Reaction Conditions | Schiff Base Product Name |

|---|---|---|

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Ethanol (B145695), reflux, catalytic acetic acid | 2-(((1-(4-methylthiazol-2-yl)ethyl)imino)methyl)phenol |

| Benzaldehyde | Toluene, Dean-Stark, reflux | (E)-N-benzylidene-1-(4-methylthiazol-2-yl)ethanamine |

| Acetone | Methanol, room temperature | N-(propan-2-ylidene)-1-(4-methylthiazol-2-yl)ethanamine |

| Pyridine-2-carbaldehyde | Ethanol, reflux | (E)-1-(4-methylthiazol-2-yl)-N-(pyridin-2-ylmethylene)ethanamine |

Selective N-Alkylation and N-Arylation of the Amine Nitrogen

Selective introduction of alkyl or aryl substituents onto the amine nitrogen atom yields secondary or tertiary amines, significantly altering the compound's basicity, steric profile, and hydrogen-bonding capabilities.

N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method provides higher yields of the desired secondary amine. researchgate.net

N-Arylation reactions, which form a C-N bond between the amine and an aromatic ring, are pivotal in medicinal chemistry. nih.gov Copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions are the most prominent methods. beilstein-journals.org The Buchwald-Hartwig reaction, in particular, offers broad substrate scope and functional group tolerance, allowing the coupling of the amine with a wide range of aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Formaldehyde, Sodium triacetoxyborohydride | Dichloroethane, room temp | N,N-dimethyl-1-(4-methylthiazol-2-yl)ethanamine |

| N-Alkylation (Direct) | Benzyl bromide, K₂CO₃ | Acetonitrile (B52724), reflux | N-benzyl-1-(4-methylthiazol-2-yl)ethanamine |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Sodium tert-butoxide | Pd₂(dba)₃, BINAP, Toluene, 100 °C | N-phenyl-1-(4-methylthiazol-2-yl)ethanamine |

| N-Arylation (Chan-Lam) | Phenylboronic acid, Pyridine | Cu(OAc)₂, Dichloromethane, air | N-phenyl-1-(4-methylthiazol-2-yl)ethanamine |

Functionalization Approaches for the Thiazole Ring System

The 4-methyl-1,3-thiazole core is an electron-rich aromatic system that can undergo various functionalization reactions. The primary positions for substitution are the C5 carbon, which is the most nucleophilic site, and to a lesser extent, the C2 carbon, though the latter is already substituted.

Electrophilic Aromatic Substitution Reactions on the Thiazole Core

Thiazole rings can participate in electrophilic aromatic substitution (EAS) reactions, although they are generally less reactive than benzene. masterorganicchemistry.com The regioselectivity is dictated by the existing substituents. The 4-methyl group is an activating, ortho-, para-director (directing to C5), while the 2-(1-aminoethyl) group is expected to be deactivating due to the electron-withdrawing inductive effect of the protonated amine under acidic conditions. The substitution is therefore strongly directed to the C5 position. libretexts.org

Common EAS reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in a polar solvent, to install a halogen at the C5 position.

Nitration: Nitration of the thiazole ring requires harsh conditions and can be challenging, but it can introduce a nitro group at C5, which can be a precursor for other functional groups.

Friedel-Crafts Acylation: Introduction of an acyl group at the C5 position can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst, though the reaction conditions must be carefully controlled to avoid complexation with the thiazole nitrogen. researchgate.net

| Reaction | Electrophile/Reagents | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)ethanamine |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Methyl-5-nitro-1,3-thiazol-2-yl)ethanamine |

| Acylation | Acetyl chloride, AlCl₃ | 1-(2-(1-aminoethyl)-4-methyl-1,3-thiazol-5-yl)ethanone |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic rings. bath.ac.uk To utilize these methods, the thiazole ring must first be halogenated, typically at the C5 position, as described in the previous section. The resulting 5-halo-thiazole derivative serves as a versatile precursor for various coupling reactions.

The Suzuki-Miyaura coupling is a highly effective method for forming new carbon-carbon (C-C) bonds. rsc.orgscispace.com It involves the reaction of the 5-bromo derivative of this compound with an organoboron compound, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction allows for the introduction of a wide variety of substituents at the C5 position, significantly expanding the chemical diversity of the scaffold. rsc.orgscispace.com

Similarly, Buchwald-Hartwig amination can be employed to form carbon-nitrogen (C-N) bonds at the C5 position by coupling the 5-bromo derivative with various primary or secondary amines. organic-chemistry.org

| Boronic Acid Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(4-Methyl-5-phenyl-1,3-thiazol-2-yl)ethanamine |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 1-(4-Methyl-5-(thiophen-2-yl)-1,3-thiazol-2-yl)ethanamine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(5-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-yl)ethanamine |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₂CO₃ | 1-(4-Methyl-5-vinyl-1,3-thiazol-2-yl)ethanamine |

Design and Synthesis of Hybrid Molecules Incorporating the Thiazole-Ethanamine Scaffold

Thiazole-Thiadiazole Conjugates for Enhanced Bioactivity

There is no available research documenting the synthesis of thiazole-thiadiazole conjugates using this compound as a starting material.

Thiazole-Triazole Hybrid Systems in Medicinal Chemistry

Specific methodologies for the creation of thiazole-triazole hybrid systems originating from this compound have not been reported in the scientific literature.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy would be employed to identify the different types of protons and their electronic environments within the 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine molecule. The expected spectrum would show distinct signals for the protons on the thiazole (B1198619) ring, the methyl group attached to the ring, the ethylamine (B1201723) side chain (both the methine and methyl groups), and the amine protons. The chemical shift (δ) of each signal, measured in parts per million (ppm), would indicate the degree of shielding or deshielding of the protons. For instance, the proton on the thiazole ring would likely appear in the aromatic region, while the aliphatic protons of the ethylamine group would be found at lower chemical shifts.

A hypothetical ¹H NMR data table for this compound is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H | 7.0 - 7.5 | s | 1H |

| CH-NH₂ | 4.0 - 4.5 | q | 1H |

| Thiazole-CH₃ | 2.3 - 2.6 | s | 3H |

| CH-CH ₃ | 1.4 - 1.6 | d | 3H |

| NH₂ | 1.0 - 3.0 | br s | 2H |

Note: This table is a hypothetical representation and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment. For example, the carbon atoms of the thiazole ring would resonate at higher chemical shifts (downfield) compared to the aliphatic carbons of the ethylamine side chain.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiazole C=N | 165 - 175 |

| Thiazole C-S | 145 - 155 |

| Thiazole C-H | 110 - 120 |

| C H-NH₂ | 50 - 60 |

| Thiazole-C H₃ | 15 - 25 |

| CH-C H₃ | 20 - 30 |

Note: This table is a hypothetical representation and not based on experimental data.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the methine proton of the ethylamine group and the protons of the adjacent methyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups, for example, showing the correlation between the protons of the ethylamine side chain and the carbons of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula. For C₆H₁₀N₂S, the expected monoisotopic mass would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy would be utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show absorption bands corresponding to:

N-H stretching of the primary amine group, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic (thiazole ring) and aliphatic (methyl and ethyl groups) protons, appearing around 2850-3100 cm⁻¹.

C=N stretching of the thiazole ring, expected in the 1600-1680 cm⁻¹ region.

C=C stretching of the thiazole ring, typically around 1450-1600 cm⁻¹.

N-H bending of the amine group, around 1550-1650 cm⁻¹.

A hypothetical FT-IR data table is provided below.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3450, 3350 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Aliphatic) | 2980, 2920 |

| C=N Stretch | 1660 |

| C=C Stretch | 1580 |

| N-H Bend | 1620 |

Note: This table is a hypothetical representation and not based on experimental data.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. The resulting crystal structure would confirm the connectivity of all atoms and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis in Research Contexts

In the structural elucidation and synthetic development of novel compounds such as this compound, chromatographic techniques are indispensable tools. They provide robust methodologies for assessing the purity of synthetic batches, separating stereoisomers, and quantifying the compound in various matrices. The application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are fundamental in the research and development pipeline.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For a chiral amine like this compound, HPLC methods are crucial for both purity determination and the separation of its enantiomers.

Purity Assessment using Reversed-Phase HPLC:

A common approach for assessing the purity of this compound involves reversed-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. A C18 column is typically employed as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of additives like trifluoroacetic acid (TFA) can improve peak shape for basic compounds like amines by minimizing tailing. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation of the main compound from any impurities or starting materials.

Isomer Separation using Chiral HPLC:

Due to the presence of a chiral center at the ethylamine moiety, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective technique for this purpose. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. phenomenex.comyakhak.org The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for achieving enantioseparation. chromatographyonline.com Acidic or basic additives may also be employed to enhance resolution and improve peak shape. nih.gov

A hypothetical HPLC method for the chiral separation of this compound is detailed in the interactive table below.

Interactive Data Table: Hypothetical HPLC Method for Chiral Separation

| Parameter | Value |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

This table represents a typical starting point for method development. Optimization would be required for specific applications.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust for the quantitative analysis of each enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. Primary amines like this compound are often not sufficiently volatile for direct GC analysis and may exhibit poor peak shapes due to their polarity. Therefore, derivatization is a common and often necessary step to enhance volatility and improve chromatographic performance. sigmaaldrich.com

Derivatization Strategies:

The primary amine group in this compound can be derivatized using various reagents to replace the active hydrogens with less polar groups. libretexts.org Common derivatization techniques include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comnih.gov

Acylation: The use of acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can form stable, volatile amide derivatives. libretexts.orgnih.gov

The choice of derivatization reagent depends on the specific analytical needs, including the desired volatility and the fragmentation pattern in the mass spectrometer.

GC-MS Analysis:

Following derivatization, the sample is injected into the GC-MS system. The separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer provides detailed structural information, which is invaluable for the identification of the parent compound and any related impurities. The fragmentation pattern of the derivatized this compound would be expected to show characteristic ions corresponding to the thiazole ring and the derivatized ethylamine side chain.

A hypothetical GC-MS method for the analysis of a derivatized form of the compound is outlined in the interactive table below.

Interactive Data Table: Hypothetical GC-MS Method for Derivatized Amine

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

This table provides a general framework. The actual parameters would be optimized based on the specific derivative and analytical goals.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used in synthetic organic chemistry for qualitative analysis. chemistryhall.com Its primary applications in the context of this compound research include:

Reaction Monitoring: TLC is an invaluable tool for tracking the progress of a chemical reaction. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, a chemist can visually assess the consumption of reactants and the formation of the product. The significant difference in polarity between starting materials and the amine product would likely result in a clear separation on the TLC plate. acs.org

Screening of Reaction Conditions: Different solvent systems and catalysts for a synthesis can be rapidly screened using TLC to identify the conditions that lead to the highest yield and purity of the desired product.

Preliminary Purity Assessment: TLC can provide a quick indication of the purity of a sample. The presence of multiple spots suggests the presence of impurities.

For a basic compound like this compound, a typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a relatively non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol). A small amount of a basic additive, such as triethylamine (B128534), is often included in the mobile phase to prevent peak tailing of the amine spot. Visualization of the spots can be achieved using UV light (due to the aromatic thiazole ring) or by staining with a suitable reagent like ninhydrin, which is specific for primary amines. researchgate.net

Interactive Data Table: Typical TLC Systems for Amine Analysis

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine | UV (254 nm), Ninhydrin stain |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane (1:1) + 0.5% Triethylamine | UV (254 nm), Potassium permanganate (B83412) stain |

The optimal mobile phase composition would be determined empirically to achieve a retention factor (Rf) of approximately 0.3-0.5 for the product.

Pharmacological and Biological Activities of 1 4 Methyl 1,3 Thiazol 2 Yl Ethanamine and Its Derivatives

Anti-Cancer and Anti-Proliferative Activities

Thiazole-containing compounds have demonstrated considerable anti-cancer properties, largely attributed to their ability to interact with various biological targets crucial for cancer cell survival and proliferation. nih.govdntb.gov.ua Research into these derivatives has uncovered their efficacy against multiple cancer types through diverse mechanisms of action.

The anti-proliferative potential of thiazole (B1198619) derivatives has been extensively evaluated against a panel of human cancer cell lines. Cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), are a primary method for this assessment.

Notably, a series of newly synthesized thiazole derivatives were tested for their cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line. mdpi.com Similarly, novel benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety demonstrated remarkable cytotoxicity against three cancer cell lines: liver (HepG-2), colon (HCT-116), and breast (MCF-7), with IC₅₀ values ranging from 3.58 to 15.36 µM. mdpi.com Another study on 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogues reported anti-proliferative activity against colon adenocarcinoma (COLO-205), breast cancer (MDA-MB-231), and prostate cancer (DU-125) cell lines. nih.gov

The table below summarizes the cytotoxic activities of various thiazole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzothiazole-1,3,4-thiadiazole hybrids (4a, 4f, 4l, 4r) | HepG-2, HCT-116, MCF-7 | 3.58 - 15.36 | mdpi.com |

| Compound 4f (Benzothiazole derivative) | HePG-2 | 5.05 | mdpi.com |

| Compound 4r (Benzothiazole derivative) | HePG-2 | 8.10 | mdpi.com |

| Sorafenib (B1663141) (Reference) | HePG-2 | 9.18 | mdpi.com |

| Hydrazinyl thaizole molecule II | C6 (Glioma) | 3.83 | mdpi.com |

| Cisplatin (Reference) | C6 (Glioma) | 12.67 | mdpi.com |

| Thiazolidin-4-one-1,3,4-oxadiazole (Compound 42d) | MCF-7 | 0.47 | mdpi.com |

| Thiazolidin-4-one-1,3,4-oxadiazole (Compound 42d) | A549 (Lung) | 0.59 | mdpi.com |

| Thiazolidin-4-one-1,3,4-oxadiazole (Compound 42d) | HeLa (Cervical) | 0.53 | mdpi.com |

| Doxorubicin (Reference) | MCF-7, A549, HeLa | 0.58, 0.72, 0.89 | mdpi.com |

The anti-cancer effects of thiazole derivatives are underpinned by their ability to modulate key cellular processes involved in cancer progression.

Kinase Inhibition: A primary mechanism of action for many thiazole-based compounds is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and growth. nih.gov Research has identified thiazole derivatives as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Aurora kinases, and Casein Kinase 2 (CK2). nih.gov For instance, certain 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines were identified as strong blockers of Aurora A and B enzymes. nih.gov Other research has focused on developing dual inhibitors; for example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the MEK/ERK signaling pathway in colorectal cancer cells. nih.gov

Cell Cycle Modulation: By inhibiting kinases like CDK2, thiazole derivatives can disrupt the normal progression of the cell cycle, leading to arrest at specific phases and preventing cancer cell division. A 3-nitrophenylthiazolyl derivative was shown to cause cell cycle arrest at the G1 and G2/M phases. mdpi.com Similarly, a CDK2 inhibitor containing a thiazole moiety led to cell cycle inhibition in the G2/M phase in the HepG2 cell line. nih.gov Other studies have shown that different derivatives can induce cell cycle arrest at the G0/G1 or S phase. mdpi.comdntb.gov.ua

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several thiazole derivatives have been found to induce apoptosis in cancer cells. The CDK2 inhibitor that caused G2/M phase arrest also demonstrated apoptotic properties. nih.gov Mechanistic studies on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative confirmed its ability to induce apoptosis in HCT116 colorectal cancer cells. nih.gov This induction of apoptosis is often a direct consequence of DNA damage and cell cycle arrest. dntb.gov.uamdpi.com

A significant focus of research has been the targeting of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by thiazole derivatives. nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Several studies have synthesized and evaluated thiazole-based compounds as VEGFR-2 inhibitors. One study designed a new series of thiazole derivatives, with the 3-nitrophenylthiazolyl derivative showing 85.72% inhibition of VEGFR-2, comparable to the standard drug sorafenib (86.93%). mdpi.com Another study identified a compound with a 4-chlorophenylthiazole ring that inhibited the kinase activity of VEGFR-2 with an IC₅₀ value of 51.09 nM, which was very close to that of sorafenib (51.41 nM). mdpi.com The development of compounds that can dually inhibit VEGFR-2 and other targets, such as the BRAF kinase, represents a promising therapeutic strategy. mdpi.com

The table below presents the VEGFR-2 inhibitory activity of selected thiazole and benzothiazole derivatives.

| Compound/Derivative | VEGFR-2 Inhibition | Reference |

|---|---|---|

| 4-Chlorophenylthiazolyl derivative (4b) | 81.36% | mdpi.com |

| 3-Nitrophenylthiazolyl derivative (4d) | 85.72% | mdpi.com |

| Sorafenib (Reference) | 86.93% | mdpi.com |

| Compound 4f (Benzothiazole derivative) | IC₅₀ = 0.194 µM | mdpi.com |

| Isatin derivative 46 | IC₅₀ = 69.1 nM | nih.gov |

| Isatin derivative 47 | IC₅₀ = 85.8 nM | nih.gov |

| 3-Methylphenyl derivative 9 | IC₅₀ = 16 nM | nih.gov |

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine have emerged as potent antimicrobial agents, showing efficacy against a range of pathogenic bacteria and fungi.

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. nih.gov Thiazole and thiazolidine (B150603) derivatives have shown significant promise in this area. researchgate.net

Studies have demonstrated that certain small molecule thiazole derivatives can effectively eradicate MRSA persister cells, which are a major cause of recurrent infections. nih.gov The minimum inhibitory concentration (MIC) values for the most potent of these compounds against three MRSA strains ranged from 3.125 to 6.25 µg/mL. nih.gov In another study, a series of 2-substituted 1,3-thiazolidine-4-carboxylic acids were synthesized and screened, with several compounds possessing significant activity against four different MRSA strains. researchgate.net

The antibacterial spectrum of these compounds is not limited to MRSA. Thiazolyl-1,2,3-triazolyl-alcohol derivatives were screened for activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus albus. epa.gov Furthermore, newly synthesized 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones showed biological activity against Gram-positive bacteria, especially Micrococcus luteus, with an MIC of 31.25 μg/mL. researchgate.net

The table below highlights the antibacterial activity of selected thiazole derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Potent small molecule thiazoles | MRSA (3 strains) | 3.125 - 6.25 µg/mL | nih.gov |

| 14-O-[...]-mutilin (EDT) | Clinical MRSA isolates | 0.0313–0.125 μg/mL | nih.gov |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 µg/mL | researchgate.net |

| Thiazolyl-1,2,3-triazolyl-alcohol derivative (6m) | Staphylococcus albus | Good activity (data not specified) | epa.gov |

Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. Thiazole derivatives have been identified as a promising class of antifungal agents.

A study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) as a new antifungal agent with high-efficiency and broad-spectrum activity. frontiersin.org Its MIC against common pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and Dermatophytes, ranged from 0.0625 to 4 µg/mL. frontiersin.org This compound was effective against both fluconazole-resistant and sensitive strains of C. albicans. frontiersin.org

Another investigation into newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives confirmed their very strong antifungal effect against 30 clinical isolates of C. albicans. nih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, with some derivatives showing activity stronger than the standard antifungal drug nystatin. nih.gov Similarly, a study on a 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, reported potent activity against different Candida species, with MIC values ranging from 8 to 96 μg/ml. nih.gov

The table below summarizes the antifungal activity of various thiazole-related compounds.

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Candida albicans SC5314 | 0.0625 µg/mL | frontiersin.org |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic fungi (Candida, Aspergillus, etc.) | 0.0625 - 4 µg/mL | frontiersin.org |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Clinical C. albicans isolates | 0.008 - 7.81 µg/mL | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 µg/mL | nih.gov |

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Aspergillus niger | 31.25 - 62.5 µg/mL | epa.gov |

Antiviral Potency Against RNA Viruses and Other Viral Targets

Derivatives of this compound have been investigated for their potential antiviral activities, particularly against RNA viruses. Research into related thiazole-containing compounds has demonstrated a capacity to inhibit viral replication. For instance, certain 4-substituted-2-thiazole amides have been identified as inhibitors of Chikungunya virus (CHIKV), an alphavirus. One such derivative, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, showed significant antiviral activity with a 50% effective concentration (EC50) of 0.6 μM. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of a more potent inhibitor that demonstrated a viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV. nih.gov The mechanism of action for these compounds involves the inhibition of alphavirus replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov

Studies on other thiazole derivatives, such as 1,3,4-thiadiazoles, have also shown specific inhibitory effects on the RNA synthesis of Mengo virus, another RNA virus. nih.gov Additionally, the broader class of echinocandin antifungal drugs, which includes derivatives of micafungin, have been reported to exhibit antiviral effects against a range of viruses, including coronaviruses like SARS-CoV-2. mdpi.comresearchgate.net These compounds have been shown to inhibit the post-entry process of the virus, suggesting an impact on intracellular viral replication. researchgate.net While these findings are not specific to this compound itself, they highlight the potential of the thiazole scaffold as a basis for the development of novel antiviral agents targeting RNA viruses.

Antimycobacterial and Antiplasmodial Investigations

The thiazole nucleus is a key structural feature in various compounds exhibiting antimycobacterial and antiplasmodial activities. Although direct studies on this compound are limited, research on related thiazole derivatives provides insight into their potential in combating Mycobacterium tuberculosis and Plasmodium falciparum.

A series of 3-substituted phenyl-2-(2-(substituted phenyl)thiazol-4-yl) thiazolidin-4-one derivatives were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. nih.gov Several of these compounds demonstrated good to excellent activity against both strains, with some derivatives showing minimum inhibitory concentrations (MIC) ranging from 4.43 to 24.04 μM against M. bovis BCG. nih.gov Importantly, these potent derivatives did not exhibit significant cytotoxicity against various human cell lines. nih.gov Furthermore, other studies on 1,3,4-thiadiazole derivatives have also reported promising antimycobacterial activity against M. tuberculosis H37Rv strains. researchgate.net

In the context of antiplasmodial activity, new nitroimidazole and nitroimidazooxazine derivatives have been synthesized and evaluated. nih.govscispace.com A number of these compounds, particularly hybrids of nitroimidazoles, showed potent activity against the chloroquine-resistant K1 strain of Plasmodium falciparum. nih.gov These findings underscore the potential of molecules containing the thiazole scaffold as a foundation for the development of new therapeutic agents against tuberculosis and malaria.

Enzyme Inhibitory and Modulatory Potential

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Derivatives containing the thiazole scaffold have emerged as significant inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease. A series of benzimidazole-based thiazole derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

In one study, novel 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives incorporating a 1,3,4-thiadiazole ring were synthesized and tested for their cholinesterase inhibitory activity. nih.gov Several of these compounds displayed potent and selective inhibition of AChE. nih.gov Specifically, compounds 3i and 3j exhibited IC50 values of 0.027 µM and 0.025 µM against AChE, respectively, which are comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). nih.gov

Similarly, a series of drug-1,3,4-thiadiazole hybrid compounds demonstrated promising activity against AChE, with one compound showing an IC50 value of 18.1 ± 0.9 nM, significantly more potent than the reference drug neostigmine (B1678181) methyl sulfate. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors of AChE. nih.gov Another study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus also reported potent anticholinesterase activity, with some compounds exhibiting inhibitory concentrations in the nanomolar range. tbzmed.ac.ir

These findings highlight the potential of the thiazole and related thiadiazole cores as key pharmacophores for the design of potent and selective cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Glucokinase Activation and Implications for Anti-diabetic Applications

Glucokinase (GK) activators are a promising class of therapeutic agents for the treatment of type 2 diabetes, as they enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. researchgate.netnih.gov The thiazole ring is a key structural component in several series of potent GK activators.

A series of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides were designed and evaluated as GK activators. nih.gov One compound from this series, R-9k, which has an iso-propyl group at the C-4 position of the thiazole ring, demonstrated high potency with an EC50 of 0.026 μM. nih.gov This compound was shown to significantly increase glucose uptake and glycogen (B147801) synthesis in rat primary hepatocytes and reduce blood glucose levels in mice. nih.gov

In silico docking studies have also been performed on various molecules, including those with a thiazole core, to assess their binding potential to multiple targets associated with type 2 diabetes, including glucokinase. dntb.gov.ua The development of liver-selective glucokinase activators is an area of active research, with N-(4-alkylthiazol-2-yl)benzamides being one of the investigated chemical series. researchgate.net These findings underscore the importance of the substituted thiazole scaffold in the design of novel and effective glucokinase activators for potential anti-diabetic applications.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.net The inhibition of NAPE-PLD is a therapeutic strategy being explored for various conditions. While direct studies on this compound are not available, research on other small molecules provides insight into the inhibition of this enzyme.

A quinazoline (B50416) sulfonamide derivative, ARN19874, was identified as the first small-molecule inhibitor of NAPE-PLD. rsc.org This compound was found to be a reversible and uncompetitive inhibitor of the enzyme. nih.gov The inhibitory mechanism is thought to involve the binding of the sulfonamide moiety to the diatomic zinc center of the enzyme. nih.gov

More recently, pyrimidine-4-carboxamides have been identified as potent and selective NAPE-PLD inhibitors. researchgate.net One such inhibitor, LEI-401, has been shown to decrease NAE levels in the brain. researchgate.net The development of small molecule activators of NAPE-PLD is also being pursued, with compounds like VU534 and VU533 shown to enhance the efferocytosis capacity of macrophages. biorxiv.org These studies, while not directly involving this compound, illustrate the ongoing research into modulating NAPE-PLD activity with small molecules.

Broad-Spectrum Protein Kinase Inhibition Profiles

The thiazole scaffold is a prevalent feature in a multitude of protein kinase inhibitors, demonstrating its versatility in targeting this important class of enzymes. nih.gov Derivatives of this compound are part of a broader chemical space that has been extensively explored for kinase inhibitory activity.

For instance, 4-aryl-thiazole-2-amines have been synthesized and shown to exhibit inhibitory activity against Rho-associated kinases (ROCK), with the most potent compound having an IC50 value of 20 nM. semanticscholar.org In another study, a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold, which can be considered a related heterocyclic system, was used to develop inhibitors of a range of kinases, including Aurora-A. nih.gov

Furthermore, a series of modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B enzymes and have shown significant cytotoxic effects on cancer cell lines. nih.gov The 1,3-thiazole-5-carboxylic acid scaffold has also yielded potent inhibitors of protein kinase CK2. nih.gov The 4-((4-methyl(ethyl)piperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl moiety, often found in potent BCR-ABL inhibitors, further highlights the importance of substituted phenyl groups attached to nitrogen-containing heterocycles in kinase inhibition. semanticscholar.org

Anti-inflammatory and Analgesic Properties

The thiazole nucleus is a key structural motif in a variety of compounds exhibiting significant anti-inflammatory and analgesic activities. researchgate.netglobalresearchonline.net Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The anti-inflammatory effect of these agents is often linked to the suppression of prostaglandin (B15479496) synthesis, a mechanism shared by many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Research into novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated that specific compounds within this class are potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. researchgate.net This dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader spectrum of activity and potentially a more favorable side-effect profile compared to selective COX-2 inhibitors. researchgate.net

A notable example is the compound N-adamantyl-4-methylthiazol-2-amine (KHG26693), which has been studied for its anti-neuroinflammatory effects. In lipopolysaccharide (LPS)-activated microglial cells, this derivative effectively suppressed the production of pro-inflammatory mediators including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO). scholarsresearchlibrary.com The mechanism for these effects was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scholarsresearchlibrary.com

Analgesic properties are often evaluated alongside anti-inflammatory activity, as pain is a cardinal sign of inflammation. nih.gov Studies on various thiazole derivatives have confirmed their antinociceptive effects in established models of pain, such as the acetic acid-induced writhing test. nih.govresearchgate.net The analgesic action is believed to be directly related to the inhibition of prostaglandin production. researchgate.net For instance, certain N-[5-(4-amino-5-mercapto-4H- researchgate.netglobalresearchonline.netmdpi.comtriazol-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide derivatives have demonstrated antiexudative activity comparable to the standard drug diclofenac (B195802), indicating potent anti-inflammatory effects. globalresearchonline.net

| Compound/Derivative Class | Biological Activity | Key Research Findings | Reference |

|---|---|---|---|

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Anti-neuroinflammatory | Suppressed LPS-induced TNF-α, IL-1β, and NO production in microglial cells. Downregulated iNOS and COX-2 expression. | scholarsresearchlibrary.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Anti-inflammatory, Analgesic | Demonstrated potent in vitro inhibition of COX-1, COX-2, and 5-LOX enzymes. | researchgate.net |

| N-[5-(4-amino-5-mercapto-4H- researchgate.netglobalresearchonline.netmdpi.comtriazol-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide derivatives | Anti-inflammatory (Antiexudative) | Showed antiexudative activity comparable to diclofenac in relevant models. | globalresearchonline.net |